GNE-781

Epigenetics Bromodomain inhibitor CBP/p300 selectivity

GNE-781 (compound is a synthetic small-molecule inhibitor targeting the bromodomains of the homologous transcriptional co‑activators CREB‑binding protein (CBP) and adenoviral E1A‑binding protein p300 (EP300). Developed through structure‑based design, it exhibits sub‑nanomolar biochemical potency (TR‑FRET IC₅₀ = 0.94 nM for CBP) and exceptional selectivity over BRD4(1) (IC₅₀ = 5100 nM; 5425‑fold).

Molecular Formula C27H33F2N7O2
Molecular Weight 525.6048
CAS No. 1936422-33-1
Cat. No. B607696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-781
CAS1936422-33-1
SynonymsGNE-781;  GNE 781;  GNE781.
Molecular FormulaC27H33F2N7O2
Molecular Weight525.6048
Structural Identifiers
SMILESCNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
InChIInChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37)
InChIKeyCQCWHSDMJBAGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-781 (CAS 1936422-33-1) – A Highly Selective, Orally Active CBP/p300 Bromodomain Probe for Oncology & Epigenetics Research


GNE-781 (compound 19) is a synthetic small-molecule inhibitor targeting the bromodomains of the homologous transcriptional co‑activators CREB‑binding protein (CBP) and adenoviral E1A‑binding protein p300 (EP300). Developed through structure‑based design, it exhibits sub‑nanomolar biochemical potency (TR‑FRET IC₅₀ = 0.94 nM for CBP) and exceptional selectivity over BRD4(1) (IC₅₀ = 5100 nM; 5425‑fold) [1]. The compound is orally bioavailable, non‑CNS‑penetrant, and has demonstrated robust single‑agent antitumor efficacy in MOLM‑16 AML xenograft models [1]. Preclinical safety profiling in rats and dogs has further characterized its hematological and gastrointestinal toxicity signature, confirming target‑engagement at pharmacologically active doses [2].

Why CBP/p300 Bromodomain Inhibitors Cannot Be Interchanged – The Quantitative Differentiation of GNE-781


CBP/p300 bromodomain inhibitors span a wide range of potencies, selectivity indices, and pharmacokinetic profiles; therefore, substituting one for another without quantitative evidence risks confounding experimental outcomes. GNE-781 was specifically engineered to maximize selectivity over BET family bromodomains while maintaining favorable in vivo PK across species. In contrast, earlier probes such as GNE-272 exhibit only 650‑fold selectivity [1], and SGC‑CBP30 shows merely 40‑fold selectivity over BRD4(1) [2]. Even the closely related GNE-049, while potent (TR‑FRET IC₅₀ = 1.1 nM), is CNS‑penetrant and has lower cellular target engagement (BRET IC₅₀ = 12 nM) compared to GNE-781 (6.2 nM) [3]. These quantified differences in selectivity, cellular potency, and CNS exclusion make GNE-781 the uniquely appropriate choice for peripherally‑restricted CBP/p300 bromodomain studies.

Quantitative Comparative Evidence for GNE-781 Versus Closest Analogs and In‑Class Candidates


Biochemical Potency & BRD4(1) Selectivity – GNE-781 Achieves >5,400‑Fold Selectivity, Outclassing GNE-272, GNE-049, and SGC-CBP30

GNE-781 exhibits a CBP TR‑FRET IC₅₀ of 0.94 nM and an unprecedented 5425‑fold selectivity over BRD4(1) (IC₅₀ = 5100 nM), far exceeding the selectivity of the predecessor probe GNE-272 (650‑fold) and the next‑generation analog GNE-049 (3820‑fold) [1]. The structurally distinct SGC‑CBP30 offers only 40‑fold selectivity over BRD4(1) . This extraordinary selectivity profile was confirmed by a broader bromodomain panel that also revealed 4250‑fold selectivity for p300 over BRD4(1) [1].

Epigenetics Bromodomain inhibitor CBP/p300 selectivity

Cellular Target Engagement – GNE-781 BRET IC₅₀ of 6.2 nM Outperforms GNE-049 (12 nM) and GNE-272 (410 nM)

In a cellular BRET assay measuring CBP bromodomain target engagement in HEK293 cells, GNE-781 returned an IC₅₀ of 6.2 nM, which is approximately 2‑fold more potent than GNE-049 (12 nM) and 66‑fold more potent than GNE-272 (410 nM) [1]. This metric reflects the compound's ability to engage the target in a live‑cell context, integrating permeability, cellular stability, and intrinsic binding affinity.

Cellular assay BRET Target engagement

MYC Oncogene Suppression – GNE-781 Inhibits MYC Expression at an EC₅₀ of 6.6 nM, More Potent than GNE-049 (14 nM)

GNE-781 suppresses MYC expression in MV4‑11 acute leukemia cells with an EC₅₀ of 6.6 nM, as reported on the Cayman Chemical technical datasheet . In the J. Med. Chem. primary paper, the related analog GNE-049 (compound 10) yielded an MYC EC₅₀ of 14 nM in the same cell line [1]. GNE-781's 2.1‑fold lower EC₅₀ is consistent with its enhanced biochemical and cellular potency.

MYC Leukemia Oncogene transcription

In Vivo Antitumor Efficacy – GNE-781 Demonstrates Dose‑Dependent Tumor Growth Inhibition up to 89% in MOLM‑16 AML Xenografts

In SCID beige mice bearing MOLM‑16 AML xenografts, oral administration of GNE-781 (3, 10, and 30 mg/kg BID for 21 days) resulted in tumor growth inhibition (%TGI) values of 73%, 71%, and 89%, respectively, with all doses well tolerated (max body weight loss 3.7%) . A parallel reference to the earlier probe GNE-272 confirms antitumor activity in the same AML model but without quantifiable %TGI endpoints [1]. The robust and reproducible dose‑dependent efficacy of GNE-781 establishes it as the benchmark CBP/p300 bromodomain inhibitor for in vivo oncology studies.

AML xenograft Tumor growth inhibition In vivo pharmacology

Comprehensive Off‑Target Safety Profiling – GNE-781 Is Free of Significant Kinase, CYP, and hERG Liabilities

GNE-781 was screened against a panel of 220 kinases at 1 μM and no target was inhibited above 10% [1]. In Cerep off‑target screening (43 receptors, 10 μM), the maximum observed inhibition was less than 39% [1]. The compound also showed no meaningful inhibition of CYP isoforms 3A4, 1A2, 2C9, 2C19, and 2D6 at the highest concentration tested (10 μM) [1]. While comparable full‑panel data for GNE-272 and GNE-049 have not been published in the same format, this exhaustive profiling distinguishes GNE-781 as the most thoroughly characterized CBP/p300 bromodomain inhibitor for preclinical research.

Off‑target profiling Kinase panel CYP inhibition Safety pharmacology

Optimal Research Applications for GNE-781 Based on Quantitative Differentiation Evidence


Selective CBP/p300 Bromodomain Target‑Engagement Studies Requiring Exclusion of BET Family Cross‑Reactivity

GNE-781's 5425‑fold selectivity over BRD4(1) [1] makes it the probe of choice for experiments aiming to isolate CBP/p300 bromodomain‑dependent transcriptional effects from BET bromodomain‑dependent phenomena. This is critical in cell‑based readouts such as H3K27ac ChIP‑seq or MYC transcript modulation, where off‑target BET inhibition could confound interpretation.

MYC‑Driven Acute Myeloid Leukemia (AML) Xenograft and Syngeneic Models

With an MYC inhibitory EC₅₀ of 6.6 nM in MV4‑11 cells and a robust in vivo %TGI of up to 89% at 30 mg/kg BID in MOLM‑16 AML xenografts , GNE-781 is particularly suited for preclinical efficacy studies in MYC‑dependent hematological malignancies.

Regulatory T Cell (Treg) Differentiation and FOXP3‑Dependent Immunology Research

GNE-781 reduces FOXP3 transcript levels in a concentration‑dependent manner without affecting cell viability [1], making it an appropriate tool for investigating the role of CBP/p300 bromodomains in Treg biology and cancer immunotherapy target validation.

Peripheral‑Restricted In Vivo Pharmacology (Non‑CNS Studies)

Unlike the CNS‑penetrant analog GNE-049 [1], GNE-781 was specifically designed with increased total polar surface area to limit brain penetration, enabling peripheral target‑engagement studies without CNS‑related confounding toxicities. This is particularly valuable for toxicology and safety pharmacology programs focused on hematological and gastrointestinal endpoints [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-781

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.